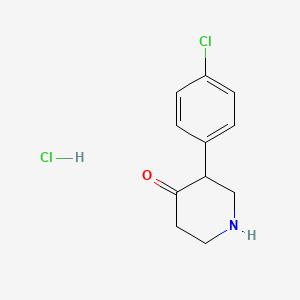

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14;/h1-4,10,13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXYZBQVIJBVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinone. The hydrochloride salt is then formed by treating the piperidinone with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-4-piperidinone Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Piperidine, 4-[(4-Chlorophenyl)Sulfonyl]-, Hydrochloride

Molecular Formula: C₁₁H₁₄ClNO₂S·ClH Molecular Weight: 296.21 g/mol CAS RN: 101768-64-3 Key Differences:

- Sulfonyl Group : Replaces the ketone group in the target compound.

- Impact: Increased molecular weight (296.21 vs.

- Applications: Not explicitly stated, but sulfonyl groups often enhance metabolic stability in drug design.

4-(4-Chlorophenyl)-4-Ethylpiperidine Hydrochloride

Molecular Formula : C₁₃H₁₉Cl₂N

Molecular Weight : 260.20 g/mol

CAS RN : 1795508-35-8

Key Differences :

- Ethyl Substitution : A bulky ethyl group at the 4-position instead of a ketone.

- Impact : Higher lipophilicity (LogP likely increased) compared to the ketone-containing target compound. This may improve blood-brain barrier penetration but reduce solubility.

5-(4-Chlorophenyl)-4-Methyl-3-(1-(2-Phenylethyl)Piperidin-4-yl)Isoxazole Hydrochloride

Molecular Formula : C₂₂H₂₃ClN₂O·HCl

Molecular Weight : 410.35 g/mol

CAS RN : 874882-93-6

Key Differences :

1-(4-Chlorobenzyl)Piperidin-4-Amine Hydrochloride

Molecular Formula : C₁₂H₁₈Cl₂N₂

Molecular Weight : 261.20 g/mol

CAS RN : 1158497-67-6

Key Differences :

- Benzylamine Substitution : A 4-chlorobenzyl group and amine at the 4-position.

Pharmacological and Structural Analysis

Structural Modifications and Drug-Likeness

Biological Activity

3-(4-Chlorophenyl)-4-piperidinone hydrochloride is a compound that has garnered attention in various biological and medicinal research contexts. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C11H12ClN

- Molecular Weight: 209.68 g/mol

- CAS Number: 40064-34-4

The compound features a piperidinone structure, which is significant in medicinal chemistry due to its diverse biological activities.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- Inhibition of Enzymes: It has shown inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. This inhibition disrupts lipid synthesis, which can be leveraged in anti-cancer strategies .

- Cytotoxicity Against Cancer Cells: Research indicates that derivatives of piperidinone compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications of the piperidinone structure can enhance solubility and potency against leukemia and solid tumors .

- Anti-inflammatory Properties: Some studies suggest that piperidinone compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Cytotoxicity: A study evaluated the cytotoxic effects of various piperidinones against multiple myeloma (H929) and acute myeloid leukemia (MV-4-11) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM, demonstrating their potential as anti-cancer agents .

- Anti-Cancer Activity Assessment: Another research focused on the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives, which were tested for their anti-cancer properties. The compounds showed potent activity against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with mechanisms involving topoisomerase II inhibition .

Comparative Activity Table

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Biological Activity |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)-4-piperidinone | ACC | <10 | H929 | Cytotoxic |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Topoisomerase II | <5 | HCT116 | Anti-cancer |

| N-substituted piperidones | Various | <15 | MCF7, A431 | Cytotoxic |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-(4-Chlorophenyl)-4-piperidinone Hydrochloride?

Methodological Answer:

The compound can be synthesized via Mannich reactions using a multi-step approach. For example:

- Step 1: Condense 4-chlorophenylacetophenone with formaldehyde and a secondary amine (e.g., phenethylamine hydrochloride) to form the Mannich base.

- Step 2: Hydrolyze the intermediate under acidic conditions to yield the piperidinone core.

- Step 3: Purify the product via recrystallization or column chromatography, achieving yields of 87–98% under optimized conditions .

Key Considerations: Use paraformaldehyde as the carbonyl source and monitor reaction progress with TLC. Adjust solvent polarity (e.g., ethanol/water mixtures) during crystallization to enhance purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Employ a combination of:

- HPLC (≥98% purity validation with C18 columns and UV detection at 254 nm) .

- NMR Spectroscopy (¹H/¹³C NMR in DMSO-d₆ to confirm the 4-piperidinone scaffold and chlorophenyl substitution).

- Mass Spectrometry (ESI-MS for molecular ion verification; expected [M+H]⁺ ~228.1 Da).

- XRD for crystallinity assessment, particularly if studying polymorphs .

Advanced: How can computational docking studies optimize its bioactivity profiling?

Methodological Answer:

- Step 1: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., proteases or kinases). Use PDB structures (e.g., SARS-CoV PLpro in ) .

- Step 2: Validate docking poses with MD simulations (30–100 ns trajectories in GROMACS, using AMBER force fields). Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Step 3: Cross-validate with in vitro assays (e.g., IC₅₀ determination) to confirm computational predictions .

Advanced: How to resolve contradictions in reaction yield data across studies?

Methodological Answer:

- Factor 1: Compare solvent systems (e.g., ethanol vs. DMF) and catalyst loading (e.g., HCl concentration) .

- Factor 2: Use Design of Experiments (DoE) to isolate variables (temperature, stoichiometry). For example, optimize Mannich reaction yields by testing 60–100°C ranges .

- Resolution: Replicate low-yield conditions with inert atmospheres (N₂) to exclude oxidative byproducts .

Advanced: What protocols ensure stability during long-term storage?

Methodological Answer:

- Condition Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC every 30 days .

- Packaging: Store in amber glass vials under argon, with desiccants (silica gel).

- Degradation Analysis: Identify hydrolytic byproducts (e.g., 4-chlorophenyl derivatives) using LC-MS .

Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

- DoE Approach: Vary parameters (catalyst type, temperature) using a central composite design. Prioritize factors with Pareto charts .

- Continuous Flow Synthesis: Transition from batch to microreactors to enhance heat/mass transfer and reduce side reactions .

- In-line Analytics: Use FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: How to profile impurities in synthesized batches?

Methodological Answer:

- HPLC-MS: Use gradient elution (0.1% TFA in acetonitrile/water) to separate impurities. Compare retention times with reference standards (e.g., Trazodone Hydrochloride Imp. C in ) .

- Synthesis-Specific Impurities: Target unreacted intermediates (e.g., 4-chlorophenylacetophenone) via spiked recovery experiments .

Advanced: What strategies separate stereoisomers of this compound?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases. Optimize enantiomeric resolution (Rs >1.5) .

- Crystallization: Employ chiral resolving agents (e.g., L-tartaric acid) in ethanol/water systems. Validate ee (%) via polarimetry .

Advanced: How to assess cytotoxicity in vitro?

Methodological Answer:

- Assay 1: MTT assay on HEK-293 or HepG2 cells (48–72 hr exposure; IC₅₀ calculation via nonlinear regression) .

- Assay 2: Apoptosis markers (Annexin V/PI staining) via flow cytometry. Compare with positive controls (e.g., doxorubicin) .

- Mechanistic Studies: Western blotting for caspase-3/9 activation to confirm apoptotic pathways .

Advanced: How to correlate computational and experimental binding data?

Methodological Answer:

- Step 1: Overlay docking poses (PyMOL) with crystal structures (e.g., PLpro in ) to validate hydrogen bonds with catalytic residues (e.g., Cys111) .

- Step 2: Calculate binding free energy (ΔG) via MM-GBSA and compare with experimental Kᵢ values. Discrepancies >1 kcal/mol warrant re-evaluation of force fields .

- Step 3: Use SPR (Surface Plasmon Resonance) to measure kinetic parameters (kₒₙ/kₒff) for affinity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.